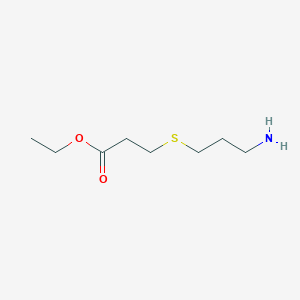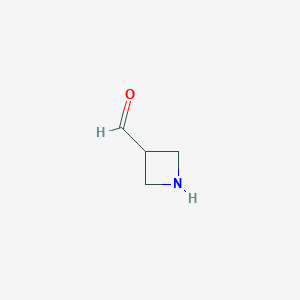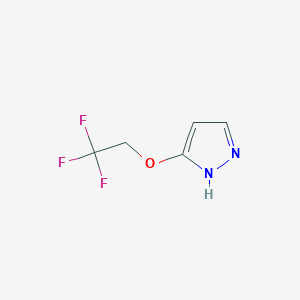
3-(2,2,2-Trifluoroethoxy)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethoxy)-1H-pyrazole: is an organic compound characterized by the presence of a pyrazole ring substituted with a trifluoroethoxy group. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoroethoxy group. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole typically involves the reaction of 3-hydroxypyrazole with 2,2,2-trifluoroethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the trifluoroethoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its stability and reactivity make it suitable for various biological applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its trifluoroethoxy group can enhance the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance binding affinity and specificity, leading to improved efficacy in various applications. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, thereby exerting its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
- 3-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
- 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives
Comparison: Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. The trifluoroethoxy group enhances its stability and reactivity, making it more versatile in various applications. Additionally, its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C5H5F3N2O |
|---|---|
Molekulargewicht |
166.10 g/mol |
IUPAC-Name |
5-(2,2,2-trifluoroethoxy)-1H-pyrazole |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-11-4-1-2-9-10-4/h1-2H,3H2,(H,9,10) |
InChI-Schlüssel |
RPMCRQRUGWRTRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
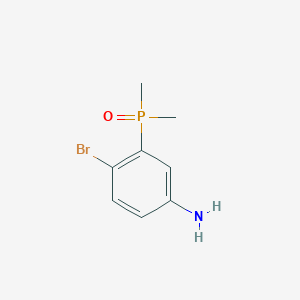
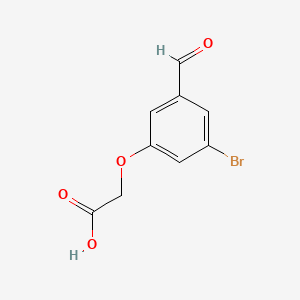

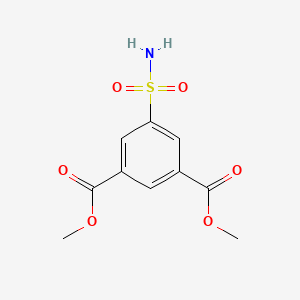

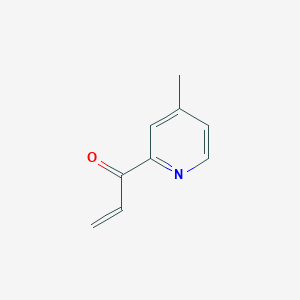
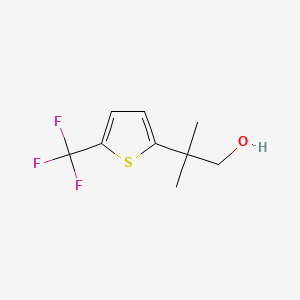
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
